Product packaging for 7-Methyl-2-phenylquinazolin-4(3H)-one(Cat. No.:)

7-Methyl-2-phenylquinazolin-4(3H)-one

Cat. No.: B11875390
M. Wt: 236.27 g/mol
InChI Key: SQHDRGBPGNFYKA-UHFFFAOYSA-N
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Description

Historical Context and Pharmacological Significance of Quinazolinone Derivatives

The journey of quinazoline (B50416) chemistry began in the late 19th century, with the first synthesis of a quinazoline derivative reported in 1869. researchgate.net Since then, the field has expanded dramatically. The stability of the quinazolinone nucleus has made it an attractive scaffold for medicinal chemists to build upon. mdpi.com Over the decades, synthetic and naturally occurring quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities.

These compounds are associated with a wide array of biological effects, including:

Anticancer: Many quinazolinone derivatives have shown potent activity against various cancer cell lines. mdpi.comnih.govresearchgate.net Their mechanisms often involve the inhibition of key enzymes in cell signaling pathways, such as tyrosine kinases. nih.govmdpi.com

Anticonvulsant: The discovery of methaqualone, a sedative-hypnotic with a quinazolinone core, spurred research into the central nervous system (CNS) activity of this class. nih.govmdpi.com Subsequent studies have identified numerous derivatives with significant anticonvulsant properties, often linked to their interaction with GABA-A receptors. mdpi.comnih.gov

Anti-inflammatory: Several quinazolinone analogues have been investigated as anti-inflammatory agents, with some showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). biotech-asia.orgnih.goviosrjournals.org

Antimicrobial: The quinazolinone scaffold is also a component of molecules exhibiting antibacterial and antifungal properties. arabjchem.orgmdpi.comnih.gov

This wide range of activities underscores the pharmacological importance of the quinazolinone core and its continued relevance in the search for new therapeutic agents. nih.govresearchgate.net

Overview of the Privileged Structure Concept in Drug Discovery for Quinazolin-4(3H)-ones

The term "privileged structure" was introduced to describe molecular scaffolds that are capable of binding to multiple, distinct biological targets with high affinity. researchgate.net The quinazolin-4(3H)-one nucleus is widely regarded as a classic example of such a scaffold. mdpi.com Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups, allowing for specific interactions with the active sites of various proteins and enzymes.

The versatility of the quinazolinone core allows it to serve as a template for the design of diverse compound libraries. By systematically modifying the substituents at positions 2, 3, 6, 7, and 8, medicinal chemists can fine-tune the pharmacological profile of the resulting molecules to achieve desired activity and selectivity against different biological targets. mdpi.comresearchgate.net This adaptability is a key reason why the quinazolinone framework continues to be a "winning horse" in drug discovery. researchgate.net

Rationale for Research on Substituted Quinazolin-4(3H)-ones, with a Focus on 7-Methyl-2-phenylquinazolin-4(3H)-one Analogues

The exploration of substituted quinazolin-4(3H)-ones is driven by the principle of structure-activity relationships (SAR). SAR studies have demonstrated that the nature and position of substituents on the quinazolinone ring system are critical determinants of biological activity. mdpi.comresearchgate.netresearchgate.net

Position 2: The substituent at this position significantly influences the molecule's interaction with target receptors. The presence of an aromatic ring, such as a phenyl group, is a common feature in many biologically active quinazolinones, contributing to binding through hydrophobic and aromatic interactions. researchgate.netiosrjournals.orgresearchgate.net

Positions 6 and 7: Modifications on the fused benzene (B151609) ring, particularly at positions 6 and 7, are frequently explored to modulate potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com The introduction of small alkyl groups, like a methyl group at position 7, can impact the electronic properties and steric profile of the molecule, potentially enhancing its activity or altering its target specificity. For example, substitutions on the benzene ring of the quinazolinone moiety have been shown to influence cytotoxicity in anticancer studies. nih.gov

The specific compound, this compound, represents a logical combination of these structural features. The 2-phenyl group provides a core aromatic element common to many active analogues, while the 7-methyl group serves as a key modification on the benzene ring. Research into this and similar analogues aims to systematically probe the effects of this substitution pattern on various pharmacological activities, such as anticancer, anticonvulsant, and anti-inflammatory effects, thereby contributing to a deeper understanding of the SAR for this privileged scaffold.

Research Findings on Substituted Quinazolin-4(3H)-one Analogues

The following tables summarize findings from studies on various substituted quinazolin-4(3H)-one derivatives, illustrating the impact of different substitution patterns on their biological activities. This data provides context for the potential pharmacological profile of this compound.

Table 1: Anticancer Activity of Selected Quinazolin-4(3H)-one Derivatives

CompoundSubstituentsCancer Cell LineActivity (IC50)
Analogue A2-phenyl, 6-chloro, 3-arylL1210 (Leukemia)5.8 µM mdpi.com
Analogue B2-phenyl, 5,7-dimethoxyMCF-7 (Breast)Data on PARP1/BRD4 inhibition nih.gov
Analogue C2-(3-bromophenyl), 6-methylCDK9 InhibitionIC50 = 0.639 µM mdpi.com
Analogue D2-(chloromethyl), 3-phenylA549 (Lung)<10 µM researchgate.net

Table 2: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives

CompoundSubstituentsTest ModelActivity
Methaqualone2-methyl, 3-(o-tolyl)Sedative-hypnoticClinically used mdpi.com
Analogue E3-butyl, various at 2scPTZ100% protection nih.gov
Analogue F6-methyl, 3-phenyl, various at 2PTZ-induced seizures70-100% protection researchgate.net
Analogue G2,3-disubstitutedPTZ-induced seizuresPotent activity mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B11875390 7-Methyl-2-phenylquinazolin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

7-methyl-2-phenyl-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2O/c1-10-7-8-12-13(9-10)16-14(17-15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)

InChI Key

SQHDRGBPGNFYKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity Spectrum of 7 Methyl 2 Phenylquinazolin 4 3h One and Its Analogues

Antineoplastic and Antiproliferative Investigations of Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds in oncology research. mdpi.comresearchgate.net Their anticancer effects are often attributed to mechanisms such as the inhibition of key cellular signaling pathways and the induction of apoptosis (programmed cell death). mdpi.comresearchgate.net Extensive research has been conducted to evaluate the cytotoxicity of these compounds against a variety of human cancer cell lines.

The antiproliferative potential of quinazolin-4(3H)-one analogues has been demonstrated through in vitro screening against a panel of human cancer cell lines. Studies have reported significant cytotoxic activity against breast (MCF-7), ovarian (A2780), cervical (HeLa), liver (HepG2), colon (HT29), and skin (A-375) cancer cell lines, among others. nih.govresearchgate.netrsc.org

For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against MCF-7, HeLa, and HepG2 cell lines, with several compounds exhibiting broad-spectrum activity. researchgate.net In another study, quinazolinone-thiazole hybrids were evaluated, with compound A3 showing notable dose-dependent inhibition of PC3, MCF-7, and HT-29 cells. nih.gov Furthermore, certain 2-styrylquinazolin-4(3H)-one analogues have exhibited sub-micromolar potency in growth inhibition against a broad panel of cancer cell lines, including HT29, MCF-7, and A2780. rsc.org

The following table summarizes the cytotoxic activities of various quinazolin-4(3H)-one derivatives against several human cancer cell lines.

Compound/Derivative SeriesCell LineActivity (IC₅₀ in µM)Reference
Quinazolin-4(3H)-one hydrazides (e.g., 3j)MCF-7 (Breast)0.20 ± 0.02 nih.gov
Quinazolin-4(3H)-one hydrazides (e.g., 3g)A2780 (Ovarian)0.14 ± 0.03 nih.gov
Quinazolinone-thiazol hybrid (A3)MCF-7 (Breast)10 nih.gov
Quinazolinone-thiazol hybrid (A3)HT-29 (Colon)12 nih.gov
2,3-disubstituted-6-iodo-quinazolin-4-onesMCF-7, HeLa, HepG2Several compounds showed good cytotoxicity researchgate.net
2-(2-methoxystyryl)quinazolin-4(3H)-one (64)Broad panel (HT29, A2780, etc.)Sub-µM potency rsc.org
2-(3-methoxystyryl)quinazolin-4(3H)-one (65)Broad panel (HT29, A2780, etc.)Sub-µM potency rsc.org
Phenyl-substituted analog (17)K562 (Leukemia)Most potent inhibitor in tested series mdpi.com

The cytotoxic potency of quinazolin-4(3H)-one derivatives is significantly influenced by the substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance anticancer activity.

For example, a comparative study between quinazolin-4(3H)-one esters and quinazolin-4(3H)-one hydrazides revealed that the hydrazide series generally exhibited higher inhibitory activity against MCF-7 cell lines. nih.gov Research on quinazolinone-thiazol hybrids suggested that substitutions at position 6 of the quinazolinone ring, such as with a bromine (Br) atom, could lead to a reduction in cytotoxicity. nih.gov Conversely, another study found that the presence of allyl and/or benzyl (B1604629) moieties at positions 2 and/or 3 of the quinazoline (B50416) nucleus resulted in the best cytotoxic outcomes against a panel of cancer cells. researchgate.net The introduction of a phenyl ring at the N-1 position has been shown to decrease anti-inflammatory activity, a related biological property. mdpi.com These findings highlight the critical role that specific substitutions play in modulating the biological activity of the quinazolinone scaffold.

Antimicrobial Efficacy Assessments

Quinazolin-4(3H)-one derivatives have been recognized for their broad-spectrum antimicrobial properties, showing activity against various pathogenic bacteria and fungi. nih.govmdpi.combiomedpharmajournal.org This has made them attractive candidates for the development of new antimicrobial agents, particularly in the context of growing antibiotic resistance. eco-vector.com

Numerous studies have confirmed the efficacy of quinazolin-4(3H)-one analogues against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Screenings have been performed against common pathogens such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). mdpi.combiomedpharmajournal.orgorientjchem.org

The results often show variable inhibitory effects depending on the specific substitutions on the quinazolinone core. nih.gov For instance, a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, particularly thioureide and carbohydrazide (B1668358) analogues, displayed excellent broad-spectrum antibacterial activity. researchgate.net Another study synthesized new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds and tested them against strains like B. subtilis, S. aureus, S. typhimurium, and E. coli, with results compared to the reference drug Amoxicillin trihydrate. mdpi.com Certain derivatives have also shown the ability to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae in vitro. eco-vector.com

The following table presents a summary of the antibacterial activity of selected quinazolin-4(3H)-one derivatives.

Compound/Derivative SeriesBacterial StrainActivityReference
6-iodo-2-phenylquinazolin-4(3H)-one thioureide derivativesGram-positive & Gram-negativeExcellent broad-spectrum activity researchgate.net
Quinazolin-4(3H)-one with hydrazone/pyrazole scaffoldsB. subtilis, S. aureus, S. typhimurium, E. coliScreened and compared to Amoxicillin mdpi.com
2,3,6-trisubstituted Quinazolin-4-one (A-1)S. aureus, S. pyogenesVery good activity biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-one (A-2)E. coliExcellent activity biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-one (A-4)P. aeruginosaExcellent activity biomedpharmajournal.org
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m)S. aureusMost active; MIC = 1.95 µg/mL nih.gov

In addition to their antibacterial effects, quinazolin-4(3H)-one analogues have been evaluated for their potential as antifungal agents. nih.govmdpi.com Research has demonstrated their inhibitory activity against fungal strains such as Candida albicans and Aspergillus niger. mdpi.combiomedpharmajournal.org

The antifungal efficacy, similar to antibacterial activity, is highly dependent on the molecular structure of the derivative. For example, a study involving 6-iodo-2-phenylquinazolin-4(3H)-one derivatives found that some compounds showed moderate activity against Candida albicans. researchgate.net In another investigation, newly synthesized quinazolin-4(3H)-ones were tested against C. tropicals, C. albicans, M. phaseolina, and A. niger, with Clotrimazole used as a reference drug. mdpi.com One derivative, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one, emerged as a particularly potent antifungal agent against C. albicans and A. niger. nih.gov

The following table summarizes the antifungal activity of representative quinazolin-4(3H)-one derivatives.

Compound/Derivative SeriesFungal StrainActivityReference
6-iodo-2-phenylquinazolin-4(3H)-one derivativesCandida albicansModerate activity researchgate.net
Quinazolin-4(3H)-one with hydrazone/pyrazole scaffoldsC. albicans, A. nigerEvaluated against reference drug Clotrimazole mdpi.com
2,3,6-trisubstituted Quinazolin-4-one (A-3)Aspergillus nigerExcellent activity biomedpharmajournal.org
2,3,6-trisubstituted Quinazolin-4-one (A-6)Candida albicansExcellent activity biomedpharmajournal.org
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m)C. albicans, A. niger, R. nigricansMost active; MIC = 3.90 µg/mL nih.gov

Anti-Inflammatory and Analgesic Properties of Quinazolin-4(3H)-one Analogues

The quinazolinone core is also associated with significant anti-inflammatory and analgesic activities. nih.govactascientific.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, and research has explored quinazolinone derivatives as potential COX inhibitors. biotech-asia.org

Several studies have synthesized and evaluated novel quinazolin-4(3H)-one analogues for their ability to reduce inflammation and pain. iosrjournals.orgresearchgate.net In vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, while analgesic effects are evaluated through methods like the acetic acid-induced writhing test in mice. iosrjournals.orgjddtonline.info

Research has shown that substitutions on the quinazolinone ring are crucial for these activities. For instance, the presence of electron-withdrawing groups at positions C-6 and C-7 can increase anti-inflammatory effects. mdpi.com A study on 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives found significant anti-inflammatory activity, with the unsubstituted compound showing higher activity than its methyl and phenyl substituted counterparts. iosrjournals.org Other research has identified that compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position are favorable for anti-inflammatory activity. fabad.org.tr In terms of analgesic properties, certain 2-pyridyl(3H)quinazolin-4-one derivatives showed good activity compared to the standard drug indomethacin. juniperpublishers.com One analogue demonstrated superior analgesic efficacy by completely abolishing the pain response in the acetic acid-induced writhing model. mdpi.com

Miscellaneous Pharmacological Activities (e.g., Antileishmanial, Anticonvulsant, Antioxidant, Antiviral)

Beyond the more extensively studied applications, the versatile quinazolinone scaffold, including 7-Methyl-2-phenylquinazolin-4(3H)-one and its analogues, has been explored for a variety of other pharmacological effects. Researchers have identified promising activity in areas such as antileishmanial, anticonvulsant, antioxidant, and antiviral applications, highlighting the broad therapeutic potential of this class of compounds.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health issue. The search for new, effective, and safer drugs is ongoing, and quinazolinone derivatives have emerged as a promising scaffold. Studies on 2,3-disubstituted-4(3H)-quinazolinones have demonstrated significant in vitro antileishmanial activity against Leishmania donovani. nih.govresearchgate.net

Certain analogues have shown activity far superior to standard treatments. For instance, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone was found to be approximately 250 times more potent than miltefosine (B1683995) and four times more active than amphotericin B deoxycholate, with an IC₅₀ value of 0.0128 µg/mL. nih.gov Similarly, another analogue, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, exhibited an IC₅₀ value of 0.0212 µg/mL, making it 150 times more active than miltefosine and twice as active as amphotericin B deoxycholate. nih.gov These findings underscore the potential of the 2,3-disubstituted-4(3H)-quinazolinone core structure as a basis for developing new antileishmanial agents. nih.govnih.gov

Table 1: Antileishmanial Activity of Selected Quinazolinone Analogues

CompoundIC₅₀ (µg/mL) vs. L. donovaniFold Activity vs. Miltefosine (IC₅₀ ≈ 3.19 µg/mL)Fold Activity vs. Amphotericin B (IC₅₀ ≈ 0.046 µg/mL)
(E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone0.0128~250x more active~4x more active
(E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one0.0212~150x more active~2x more active

Anticonvulsant Activity

The quinazolin-4(3H)-one ring system has long been associated with central nervous system (CNS) activities, dating back to the discovery of methaqualone. nih.gov Modern research continues to explore analogues for anticonvulsant properties, aiming for improved efficacy and reduced side effects. nih.govmdpi.com Numerous synthesized derivatives have shown noteworthy anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) test, with activity often comparable to standard drugs like phenytoin (B1677684) and diazepam. nih.govresearchgate.net

The mechanism of action for the anticonvulsant effects of some quinazolinones is believed to involve the positive allosteric modulation of the GABA-A receptor. mdpi.com Structure-activity relationship (SAR) studies have revealed that substitutions on the quinazoline nucleus are critical for activity. For example, the presence of electron-rich substituents at the 6- or 8-position can enhance antiepileptic activity. mdpi.com

Table 2: Anticonvulsant Profile of Representative Quinazolinone Analogues

Evaluation MethodKey FindingsReference Drug(s)
Maximal Electroshock (MES)Synthesized 3-amino-2-phenyl quinazolinones demonstrated noteworthy activity. researchgate.netPhenytoin
Pentylenetetrazole (PTZ) ModelTested compounds showed a potential anticonvulsant effect by increasing seizure latency and reducing the number of seizures. mdpi.comDiazepam

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, making the development of antioxidant compounds a key therapeutic strategy. Several 2-substituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antioxidant properties using various assays, including DPPH, ABTS, and TEACCUPRAC. nih.govresearchgate.net

Research indicates that the antioxidant capacity is highly dependent on the substitution pattern of the 2-phenyl ring. cabidigitallibrary.org The presence of one or more hydroxyl (-OH) groups is crucial for activity. nih.govcabidigitallibrary.org Specifically, dihydroxy-substituted quinazolinones demonstrated the most potent radical scavenging activity, with the position of the second hydroxyl group (ortho or para) being important for efficacy. nih.gov One of the most effective compounds identified was 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, which not only showed potent antioxidant effects but also exhibited metal-chelating properties. nih.govresearchgate.netcabidigitallibrary.org

Table 3: Antioxidant Activity of 2-Phenylquinazolin-4(3H)-one Analogues

Compound SeriesAssay MethodsKey Structure-Activity Relationship Findings
Dihydroxy-substituted analoguesDPPH, ABTS, TEACCUPRACThe presence of two hydroxyl groups in the ortho or para positions on the 2-phenyl ring leads to the most potent radical scavenging activity. nih.gov
Analogues with ethylene (B1197577) linkerDPPH, ABTS, TEACCUPRACAn ethylene linker between the quinazolinone ring and a phenolic substituent can increase antioxidant activity. nih.govcabidigitallibrary.org

Antiviral Activity

The broad biological profile of quinazolinones extends to antiviral applications. Various 2,3-disubstituted quinazolin-4(3H)-ones have been screened against a wide range of viruses. hakon-art.cominternationalscholarsjournals.com These studies have reported activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), vaccinia virus, Coxsackie virus B4, and Punta Toro virus. internationalscholarsjournals.comresearchgate.netresearchgate.net

The antiviral spectrum and potency are highly dependent on the nature of the substituents at the 2 and 3 positions of the quinazolinone core. For example, specific activity was noted for one compound against vaccinia, parainfluenza-3, and Punta Toro viruses, while another showed activity against HSV-1 and HSV-2. internationalscholarsjournals.com Furthermore, certain 6-bromo-2,3-disubstituted quinazolinones have been investigated for anti-HIV activity, with one analogue showing a 15% maximum protection against the replication of HIV-1 (IIIB) in acutely infected MT-4 cells. hakon-art.com

Table 4: Antiviral Spectrum of Selected 2,3-Disubstituted Quinazolin-4(3H)-one Analogues

VirusCell Line for TestingFinding
Herpes Simplex Virus (HSV-1, HSV-2)HEL CellsCertain compounds exhibited modest to significant activity. internationalscholarsjournals.comresearchgate.net
Vaccinia VirusHEL CellsSpecific antiviral activity was noted with particular analogues. internationalscholarsjournals.comresearchgate.net
Coxsackie virus B4HeLa CellsCompounds demonstrated specific activity against this virus. internationalscholarsjournals.comresearchgate.net
HIV-1 (IIIB)MT-4 Cells6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one exhibited 15% protection. hakon-art.com

Elucidation of Molecular Mechanisms of Action for 7 Methyl 2 Phenylquinazolin 4 3h One Analogues

Target Identification and Validation in Cellular Systems

Research has identified multiple molecular targets for quinazolin-4(3H)-one analogues, validating their role as potent anti-cancer agents. These compounds primarily function as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. mdpi.com Key targets that have been identified and validated in cellular systems include several receptor tyrosine kinases and cell cycle-regulating kinases.

A series of quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against a panel of multiple tyrosine protein kinases. nih.govtandfonline.com Among the most prominent targets are:

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation and survival, EGFR is a well-established target for cancer therapy. Several quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of EGFR kinase activity. nih.govmdpi.com

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of HER2 is common in certain cancers, particularly breast cancer. Analogues have shown excellent inhibitory activity against HER2. nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR2): As a critical mediator of angiogenesis, the process of forming new blood vessels, VEGFR2 is a prime target for anti-cancer drugs. Quinazolin-4(3H)-one derivatives have been identified as inhibitors of VEGFR2, including allosteric inhibitors that bind to a site distinct from the ATP-binding pocket. nih.govnih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): This kinase plays a vital role in regulating the cell cycle. Potent inhibitory activity against CDK2 has been observed for several quinazolin-4(3H)-one compounds. nih.govmdpi.com

Aurora Kinase A (AKA): This cell cycle regulator has been identified as a potential target in non-small cell lung cancer (NSCLC), and a quinazolin-4(3H)-one derivative was found to suppress its activated form. nih.gov

Tubulin: Some analogues have been shown to inhibit tubulin polymerization, a mechanism similar to that of established chemotherapy agents, which disrupts microtubule formation and cell division. rsc.org

Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain containing protein 4 (BRD4): Certain derivatives have been designed as dual-target inhibitors, co-targeting both PARP1 and BRD4, which are involved in DNA repair and gene expression, respectively. nih.gov

The validation of these targets is typically performed through enzymatic assays to measure direct inhibition and cellular assays to confirm the downstream effects in cancer cell lines, such as human Caucasian breast adenocarcinoma (MCF-7), human ovarian carcinoma (A2780), and hepatocellular carcinoma (HepG2) cells. nih.govtandfonline.comnih.gov

Modulation of Key Cellular Signaling Pathways

By inhibiting their identified molecular targets, 7-Methyl-2-phenylquinazolin-4(3H)-one analogues effectively modulate critical cellular signaling pathways that govern cell fate. The inhibition of receptor tyrosine kinases like EGFR, HER2, and VEGFR2 directly disrupts the downstream signaling cascades they control, which are fundamental for cell growth, proliferation, and angiogenesis. nih.gov For instance, quinazoline-based compounds are known to inhibit the phosphoinositide-3 kinase (PI3K) mediated signaling pathway, a crucial downstream effector of many receptor tyrosine kinases. mdpi.comnih.gov

A significant mechanism of action for these compounds is the direct inhibition of specific protein kinases. mdpi.com Numerous studies have synthesized and evaluated series of quinazolin-4(3H)-one derivatives, revealing potent, often nanomolar, inhibitory activity against several kinases simultaneously. mdpi.com This multi-targeted approach is considered a promising strategy for cancer therapy. mdpi.com

For example, specific analogues have shown strong enzyme inhibitory activity against CDK2, HER2, and EGFR. nih.govtandfonline.com The inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, have been determined for various derivatives, demonstrating their potency.

Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogues Against Protein Kinases
CompoundCDK2 IC₅₀ (µM)HER2 IC₅₀ (µM)EGFR IC₅₀ (µM)VEGFR2 IC₅₀ (µM)
Analogue 2i0.173 ± 0.0120.128 ± 0.0240.097 ± 0.019Data Not Available
Analogue 3i0.177 ± 0.0320.079 ± 0.0150.181 ± 0.011Data Not Available
Analogue 3gData Not Available0.112 ± 0.016Data Not AvailableData Not Available
Analogue 5d2.097 ± 0.126Data Not AvailableData Not AvailableData Not Available
Imatinib (Control)0.131 ± 0.015Data Not AvailableData Not AvailableData Not Available
Lapatinib (Control)Data Not Available0.078 ± 0.015Data Not AvailableData Not Available
Erlotinib (Control)Data Not AvailableData Not Available0.056 ± 0.012Data Not Available

Data sourced from studies on quinazolin-4(3H)-one derivatives. nih.gov

Molecular docking studies have provided detailed insights into how these quinazolinone derivatives bind to their target kinases, revealing a high degree of specificity. nih.gov These studies show that the compounds can act as either ATP-competitive or non-competitive inhibitors. nih.govtandfonline.com

Against EGFR: Docking analyses revealed that certain analogues act as ATP-competitive type-I inhibitors. They interact with key residues in the ATP-binding site, including the DFG (Asp-Phe-Gly) motif. A crucial interaction involves the formation of a hydrogen bond with the Asp855 residue, which is essential for inhibiting the active kinase. nih.govtandfonline.com

Against CDK2: In contrast, some of the same derivatives were found to be ATP non-competitive type-II inhibitors of CDK2. This suggests they bind to a site other than the ATP pocket, inducing a conformational change that inactivates the enzyme. nih.govtandfonline.com

Against HER2: The binding mode can vary even for the same target. For instance, compound 2i was identified as an ATP non-competitive type-II inhibitor for HER2, while compound 3i acts as an ATP competitive type-I inhibitor. nih.govtandfonline.com

Against VEGFR-2: Some derivatives were designed as allosteric inhibitors, binding to the allosteric site near the DFG loop while it is in the inactive "DFG-out" conformation, leaving the ATP-binding pocket unoccupied. nih.gov

Against Tubulin: For analogues targeting tubulin, molecular modeling showed that the compounds fit into the colchicine binding pocket, disrupting microtubule dynamics. rsc.org

These specific interactions explain the potent inhibitory activity of the compounds and provide a rational basis for the design of new, even more effective analogues.

Cellular Effects on Cell Cycle Progression

A direct consequence of inhibiting key protein kinases, particularly CDKs and those in the EGFR signaling pathway, is the disruption of the cell cycle. Numerous studies have confirmed that this compound analogues can induce cell cycle arrest in various cancer cell lines, preventing them from proceeding through the division cycle. rsc.orgresearchgate.netnih.gov

The specific phase of cell cycle arrest can vary depending on the compound's structure and the type of cancer cell being treated.

G0/G1 Phase Arrest: Several 2-phenylquinazolin-4(3H)-one derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in HeLa cells. researchgate.net Another analogue was found to stimulate cell cycle arrest at the G1 phase in breast cancer cells. nih.gov

G2/M Phase Arrest: Other analogues are potent inducers of G2/M phase arrest. mdpi.com For example, one derivative induced G2/M arrest in hepatocellular carcinoma cells. nih.gov Similarly, compounds that inhibit tubulin polymerization cause cells to accumulate in the G2/M phase, as the mitotic spindle cannot form correctly. rsc.org A quinazolin-4(3H)-one derivative targeting Aurora Kinase A also induced significant G2/M phase arrest in NSCLC cells. nih.gov

S Phase Arrest: In some cases, arrest at the S phase has been observed. One compound was shown to cause a 55.11-fold increase in cell-cycle arrest at the S-phase in breast cancer cells. nih.gov Another derivative induced S phase arrest in HepG2 liver cancer cells. mdpi.com

Cell Cycle Arrest Induced by Quinazolin-4(3H)-one Analogues in Different Cancer Cell Lines
Compound TypeCell LinePhase of Arrest
2-phenylquinazolin-4(3H)-one derivativeHeLa (Cervical Cancer)G0/G1
Quinazolin-4(3H)-one derivative (19d)Breast Cancer CellsG1
Quinazolin-4(3H)-one derivative (04NB-03)Hepatocellular CarcinomaG2/M
Tubulin-inhibiting analogue (39)Various Cancer CellsG2/M
2-sulfanylquinazolin-4(3H)-one derivative (5d)HepG2 (Liver Cancer)S
2-phenylquinazolin-4(3H)-one derivative (15)MCF-7 (Breast Cancer)S

Mechanisms of Apoptosis Induction in Malignant Cell Lines

When cell cycle arrest is prolonged or cellular damage is irreparable, cancer cells treated with quinazolin-4(3H)-one analogues are driven into programmed cell death, or apoptosis. nih.gov This is a critical component of their anti-cancer activity. The induction of apoptosis has been observed in a wide range of malignant cell lines. nih.govnih.gov

The mechanisms underlying apoptosis induction are multifaceted. One key trigger is the accumulation of endogenous reactive oxygen species (ROS), which causes oxidative stress and cellular damage. nih.gov Scavenging these ROS has been shown to reverse the apoptosis induced by certain quinazolinone derivatives. nih.gov

The apoptotic process involves the activation of a cascade of enzymes called caspases. Studies have demonstrated that treatment with these compounds leads to:

Increased Cytochrome C Release: Damage to the mitochondria causes the release of cytochrome c into the cytosol, a key initiating step in the intrinsic apoptotic pathway. researchgate.net

Activation of Initiator and Effector Caspases: The release of cytochrome c leads to the activation of initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3 and caspase-7. mdpi.comresearchgate.net

Modulation of Apoptotic Proteins: Treatment with these analogues affects the expression levels of key regulatory proteins. This includes the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio pushes the cell towards apoptosis.

These events culminate in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, ultimately leading to the elimination of the cancer cells. researchgate.net

Investigation of DNA Interaction Modalities (e.g., DNA Cleavage Activity)

While direct DNA cleavage by this compound itself is not extensively documented, studies on structurally related quinazolinone derivatives reveal significant interactions with DNA and associated enzymes, particularly topoisomerases. These enzymes, crucial for managing DNA topology during replication and transcription, function by creating transient breaks in the DNA backbone. ebrary.net

Research into nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives, which share a core heterocyclic system with the compound of interest, has demonstrated their potential as DNA intercalators and topoisomerase II (Topo II) inhibitors. nih.gov In a DNA cleavage assay utilizing supercoiled pBR322 DNA, a lead compound from this series was investigated for its effect on Topo IIα-mediated DNA relaxation. The results indicated that at a concentration of 5 μM, the compound induced the relaxation of the supercoiled DNA. However, at a higher concentration of 10 μM, it inhibited the formation of relaxed DNA. Notably, the assay did not show the formation of linear DNA, which would be indicative of stabilized DNA cleavage complexes (a hallmark of Topo II poisons). This suggests that the compound acts as a catalytic inhibitor of Topo II, interfering with the enzyme's function without trapping the DNA-enzyme cleavage complex. nih.gov

This mode of action, catalytic inhibition of topoisomerase II, can lead to cell cycle arrest at the G2/M phase by disrupting chromosome condensation and segregation. Furthermore, by inhibiting the resolution of supercoiled DNA during the S phase, these compounds can cause delays in cell cycle progression and arrest at the G2 phase. nih.gov

The following table summarizes the findings from the Topo II-mediated DNA cleavage assay for a representative nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivative.

Table 1: Effect of a nih.govnih.govnih.govtriazolo[4,3-c]quinazoline Analogue on Topoisomerase IIα Activity

Compound Concentration Observation Implied Mechanism
5 µM Induced relaxation of supercoiled DNA -
10 µM Blocked formation of relaxed DNA Catalytic inhibition of Topo IIα
All concentrations No formation of linear DNA Does not act as a Topo II poison

ATP Competitive and Non-Competitive Inhibition Mechanisms

Analogues of this compound have been identified as potent inhibitors of various protein kinases, acting through both ATP-competitive and non-competitive mechanisms. The specific mode of inhibition is often dependent on the particular kinase being targeted and the substitution pattern on the quinazolinone scaffold.

A study on a series of quinazolin-4(3H)-one derivatives revealed that specific compounds, namely 2i and 3i, exhibited dual inhibitory mechanisms against different kinases. Through molecular docking analysis, it was determined that these compounds function as ATP non-competitive type-II inhibitors of Cyclin-Dependent Kinase 2 (CDK2). In contrast, the same compounds were found to act as ATP competitive type-I inhibitors against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govtandfonline.com This was further supported by the observation that in the case of Human Epidermal Growth Factor Receptor 2 (HER2), compound 2i behaved as an ATP non-competitive type-II inhibitor, while compound 3i acted as an ATP competitive type-I inhibitor. nih.govtandfonline.com

The ATP-competitive inhibition of EGFR was attributed to the interaction of the quinazolinone derivatives with the DFG motif residue Asp855, which is located in the ATP-binding site of the kinase. nih.gov

Furthermore, another class of 2-phenylquinazolin-4(3H)-one derivatives has been developed as allosteric inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov An investigation into the inhibitory mechanism of these compounds at varying ATP concentrations confirmed their non-ATP competitive binding. Molecular docking studies supported this finding, showing that the compounds bind to an allosteric site of VEGFR-2 in its DFG-out conformation, leaving the ATP-binding pocket unoccupied. nih.gov

The table below presents the inhibitory activities and mechanisms of action for selected quinazolin-4(3H)-one analogues against various kinases.

Table 2: Kinase Inhibitory Activity and Mechanism of this compound Analogues

Compound Target Kinase IC₅₀ (µM) Mechanism of Inhibition
2i CDK2 0.173 ± 0.012 ATP non-competitive (Type-II)
EGFR 0.097 ± 0.019 ATP competitive (Type-I)
HER2 - ATP non-competitive (Type-II)
3i CDK2 0.177 ± 0.032 ATP non-competitive (Type-II)
EGFR 0.181 ± 0.011 ATP competitive (Type-I)
HER2 - ATP competitive (Type-I)
Analogue 15 VEGFR-2 0.013 Non-ATP competitive (Allosteric)
Analogue 18 VEGFR-2 0.067 Non-ATP competitive (Allosteric)

Structure Activity Relationship Sar Studies of Substituted Quinazolin 4 3h Ones

Influence of the Phenyl Moiety at Position 2 of Quinazolin-4(3H)-one

The substitution at position 2 of the quinazolin-4(3H)-one core plays a pivotal role in defining its biological activity. nih.gov The introduction of a phenyl group at this position, creating the 2-phenylquinazolin-4(3H)-one framework, has been a common strategy in the development of compounds with a wide array of therapeutic properties, including anticancer, antioxidant, and antimicrobial activities. nih.govresearchgate.netnih.gov For instance, recent studies show that 2-aryl-substituted quinazolines can exhibit moderate antiproliferative potency against various cancer cell lines. nih.gov The nature of the substituent at C-2, whether it is an aryl or alkyl group, significantly influences the compound's interaction with biological targets. nih.gov

The biological activity of 2-phenylquinazolin-4(3H)-ones can be further fine-tuned by introducing substituents onto the phenyl ring at position 2. The type, number, and position of these substituents can dramatically alter the compound's efficacy and mechanism of action.

For antioxidant activity, the presence and positioning of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring are critical. Research indicates that for a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant properties, it requires at least one hydroxyl group, often in combination with a methoxy group or a second hydroxyl group at the ortho or para position. nih.gov Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have demonstrated potent antioxidant and metal-chelating properties. nih.gov

In the context of anticancer activity, substitutions on the 2-phenyl ring also have a significant impact. Studies on antiproliferative activities have shown that phenyl-substituted compounds can demonstrate moderate inhibitory effects on cancer cell growth. nih.gov For example, a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality showed that substitutions on the 2-phenyl ring influenced their cytotoxicity and inhibitory activity against VEGFR-2. dovepress.com Compound 5d in one study, featuring a specific substitution pattern on the 2-phenyl ring, exhibited potent anti-tumor activity against HePG2 liver cancer cells with an IC50 of 2.39 µM. dovepress.com

Table 1: Effect of 2-Phenyl Ring Substituents on Biological Activity
Compound2-Phenyl Ring Substituent(s)Biological ActivityKey FindingsReference
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one2,3-dihydroxyAntioxidantPotent antioxidant with metal-chelating properties. nih.gov
2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one2,4-dihydroxyAntioxidantShows antioxidant activity. nih.gov
2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one2-hydroxy, 4-methoxyAntioxidantShows antioxidant activity. nih.gov
Compound 5d (as described in source)4-(4-chlorophenyl)ureidoAnticancer (VEGFR-2 inhibitor)IC50 of 2.39 µM against HePG2 cells. dovepress.com
Compound 5h (as described in source)4-(4-methoxyphenyl)ureidoAnticancer (VEGFR-2 inhibitor)IC50 of 6.74 µM against HePG2 cells. dovepress.com
Compound 5p (as described in source)4-(4-fluorophenyl)ureidoAnticancer (VEGFR-2 inhibitor)IC50 of 9.72 µM against HePG2 cells. dovepress.com

Effects of Substitution at Position 3 on Pharmacological Profiles

The introduction of diverse aliphatic and heterocyclic moieties at the N-3 position has been a fruitful strategy for developing potent bioactive agents. SAR studies have consistently shown that attaching different heterocyclic systems to this position can augment the pharmacological activity of the quinazolinone core. nih.govresearchgate.net

For example, a series of 2-phenyl-3-[substituted-benzothiazol-2-yl]-4(3H)-quinazolinones were synthesized and evaluated for anti-inflammatory activity. umich.edu Within this series, compounds with specific substitutions on the benzothiazole (B30560) ring, such as 2-phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone and 2-phenyl-3-(5-methylbenzothiazol-2-yl)-4(3H)-quinazolinone , demonstrated prominent anti-inflammatory effects with low gastric ulceration incidence. umich.edu

In the realm of antimicrobial agents, incorporating an arylideneamino substituent at the N-3 position has been shown to enhance the antibacterial activity of the 2-phenylquinazolone system. nih.gov Furthermore, linking heterocyclic moieties like 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazole to the quinazolinone core has also been explored to generate novel derivatives with potential biological activities. nih.gov The antiproliferative activity can also be heavily dependent on the N-3 substituent; one study found that an allyl group at this position conferred more potent activity than an ethyl or phenyl group. nih.gov

Table 2: Influence of N-3 Substituents on Pharmacological Activity
Base ScaffoldN-3 SubstituentBiological ActivityKey FindingsReference
2-Phenylquinazolin-4(3H)-one3-(4-methoxybenzothiazol-2-yl)Anti-inflammatoryProminent activity with superior COX-2 inhibition. umich.edu
2-Phenylquinazolin-4(3H)-one3-(5-methylbenzothiazol-2-yl)Anti-inflammatoryProminent activity with superior COX-2 inhibition. umich.edu
2-Phenylquinazolin-4(3H)-one3-(Arylideneamino)AntibacterialEnhanced activity against Gram-positive and Gram-negative bacteria. nih.gov
2-Phenyl-6,8-dibromo-quinazolin-4(3H)-one3-AcylhydrazoneAntimicrobialShowed significant activity against various bacteria and fungi. nih.gov
Quinazolin-4(3H)-oneAllylAntiproliferativePronounced effect compared to ethyl or phenyl groups. nih.gov

Significance of Methyl Substitution at Position 7 of the Quinazolinone Scaffold

While positions 2 and 3 are frequently modified, substitutions on the fused benzene (B151609) ring of the quinazolinone scaffold also play a crucial role in modulating biological activity. Specifically, modifications at positions 6 and 7 have been shown to influence the potency and selectivity of these compounds, particularly as kinase inhibitors. nih.gov The introduction of a methyl group at position 7 is a strategic modification that can impact the molecule's interaction with its biological target. Although many active quinazolinone derivatives lack substitution at positions 6 and 7, these positions are important for influencing the pharmacokinetic properties of the compound. nih.gov

The specific placement of substituents on the benzo ring of the quinazolinone core can lead to significant differences in biological activity. This positional isomerism is a key aspect of SAR studies. Comparing a methyl group at position 7 with one at position 6, for instance, can reveal preferences for optimal target engagement.

A study focused on developing inhibitors for receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3) explored extensive modifications at positions 6 and 7 of the quinazoline (B50416) core. nih.gov The research demonstrated that carefully tuning the substitutions at these specific positions could lead to significant changes in potency and selectivity against these kinases. This suggests that the electronic and steric environment created by a substituent at position 7 is distinct from that at position 6, leading to differential interactions within the kinase binding pocket. nih.gov While SAR studies have often highlighted positions 2, 6, and 8 as being significant for various pharmacological activities, the targeted investigation of position 7 reveals its potential for fine-tuning inhibitor specificity. nih.govnih.gov For example, a single substitution at the sixth position of phenyl quinazolinone derivatives has been noted as beneficial for increased antitumor activities. researchgate.net This underscores the importance of systematically evaluating different substitution patterns on the benzo ring to optimize therapeutic potential.

Contribution of Other Substituents on the Benzo Ring (e.g., Halogens, Methoxy Groups)

Beyond methyl groups, the introduction of other substituents like halogens (bromo, chloro, fluoro) and methoxy groups onto the benzo portion of the quinazolinone ring is a widely used strategy to modulate pharmacological activity. nih.govnih.govdovepress.comnih.govmdpi.com These substituents can alter the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its potency and selectivity.

Halogens have been shown to be particularly effective in enhancing the antiproliferative activity of quinazolinone derivatives. One study noted a clear preference for halogens, with the order of efficacy being Cl > Br > F. nih.gov In another series of compounds designed as potential tyrosine kinase inhibitors, 6,8-di-fluoro substitutions on the benzene ring of the quinazolin-4(3H)-one moiety were found to increase cytotoxicity against cancer cell lines. nih.gov The presence of a bromine atom at position 6 has been incorporated into numerous designs for anticancer and antimicrobial agents. researchgate.netekb.eg For instance, 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones served as a key intermediate for synthesizing acylhydrazone derivatives with significant antimicrobial activity. nih.gov

Methoxy groups on the benzo ring can also play a role. For example, in a series of compounds designed to co-target PARP1 and BRD4, a 5,7-dimethoxy substitution pattern was found to be favorable for BRD4 inhibition. nih.gov

Table 3: Effect of Benzo Ring Substituents on Biological Activity
Compound SeriesBenzo Ring Substituent(s)Biological ActivityKey FindingsReference
Quinazolin-4(3H)-one esters6,8-di-fluoroAnticancerIncreased cytotoxicity against MCF7 and A2780 cell lines. nih.gov
2,3,6-trisubstituted quinazolin-4-ones6-bromoAnticancerSynthesized for evaluation of anticancer activity. researchgate.net
2-benzyl-6-bromo-4-oxo-3,4-dihydroquinazoline derivatives6-bromoAntimicrobialUsed as a scaffold for new antimicrobial agents. ekb.eg
5,7-dimethoxy-2-phenylquinazolin-4(3H)-one derivatives5,7-dimethoxyBRD4 InhibitionFavorable for BRD4 inhibition but unfavorable for PARP1 inhibition. nih.gov
Pyridine-2-one hybrids4-Chloro (on phenyl of pyridine)AntiproliferativeMost effective halogen substitution in the series. nih.gov

Identification of Key Pharmacophoric Features and Structural Requirements for Potent Bioactivity

The quinazolin-4(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a core for a wide range of biologically active compounds. acs.orgnih.govnih.gov The biological profile of these molecules can be significantly modulated by the nature and position of various substituents on the heterocyclic and fused benzene rings. For 7-Methyl-2-phenylquinazolin-4(3H)-one, the key pharmacophoric features are centered around the quinazolinone core, the phenyl group at position 2, and the methyl group at position 7. Structure-activity relationship (SAR) studies on analogous compounds have provided critical insights into the structural requirements for potent bioactivity, particularly in the realms of antimicrobial and anticancer activities.

The Quinazolin-4(3H)-one Core as a Fundamental Scaffold

The fused heterocyclic system of quinazolin-4(3H)-one is a fundamental requirement for its biological activity. It acts as a rigid scaffold that appropriately orients the substituents at various positions for effective interaction with biological targets. SAR studies have consistently shown that substitutions at positions 2, 3, 6, 7, and 8 are pivotal in defining the pharmacological profile of these compounds. nih.govnih.gov

Influence of the 2-Phenyl Group on Bioactivity

The presence of a phenyl group at position 2 of the quinazolinone ring is a frequently encountered feature in compounds exhibiting significant biological effects. acs.org This aromatic ring contributes to the molecule's ability to engage in hydrophobic and π-π stacking interactions within the binding sites of target proteins.

In the context of antibacterial activity , the 2-phenyl group is a key determinant of efficacy. Studies on a series of 4(3H)-quinazolinones have demonstrated that substitutions on this phenyl ring can dramatically influence the minimum inhibitory concentration (MIC) against various bacterial strains, particularly Gram-positive organisms like Staphylococcus aureus. acs.org For instance, small electron-withdrawing groups on the phenyl ring have been shown to enhance antibacterial potency.

For anticancer activity , the 2-phenyl moiety also plays a critical role. In the development of kinase inhibitors, for example, this group often occupies a hydrophobic pocket in the enzyme's active site. The substitution pattern on the 2-phenyl ring dictates the compound's selectivity and potency. Research on related 2-aryl-substituted quinazolinones has indicated that phenyl-substituted compounds often exhibit greater antiproliferative activity compared to those with larger aromatic systems like naphthyl groups.

The Role of the 7-Methyl Group in Modulating Activity

Substitutions on the benzene ring of the quinazolinone nucleus are crucial for fine-tuning the biological activity. While direct and extensive SAR studies on the 7-methyl group in 2-phenylquinazolin-4(3H)-ones are not abundantly documented, inferences can be drawn from studies on related substituted quinazolinones.

The methyl group is a small, lipophilic, and weakly electron-donating group. Its introduction at position 7 can influence the molecule's pharmacokinetic and pharmacodynamic properties in several ways:

Electronic Effects : The electron-donating nature of the methyl group can modulate the electron density of the quinazolinone ring system, which may affect its interaction with biological targets. For instance, in the context of EGFR kinase inhibitors, the presence of electron-donating groups at positions 6 and 7 has been reported to increase activity.

Steric and Lipophilic Effects : The methyl group can provide favorable van der Waals interactions within a specific binding pocket. Its lipophilicity can also enhance membrane permeability and cellular uptake, potentially leading to improved bioactivity. Conversely, a methyl group could also introduce steric hindrance that prevents optimal binding.

Metabolic Stability : A methyl group can block a potential site of metabolism, thereby increasing the compound's metabolic stability and duration of action.

Studies on analogous compounds, such as 6-methyl-3-phenyl-4(3H)-quinazolinone derivatives, have provided some insights. For example, certain substitutions on the 2-phenyl ring of a 6-methyl quinazolinone core resulted in compounds with notable antimicrobial and antitumor activities. tandfonline.com While this is a different isomer, it underscores that a methyl group on the benzene ring is compatible with, and can be a feature of, potent bioactivity. Another study noted that a chlorine atom at position 7 on the quinazolinone system was favorable for anticonvulsant activity, highlighting the sensitivity of this position to substitution. nih.gov

Structure-Activity Relationship (SAR) Summary and Data

The following tables summarize SAR data from studies on analogous quinazolin-4(3H)-one derivatives, illustrating the impact of substitutions on antibacterial and anticancer activities.

Table 1: SAR of 2-Phenyl (Ring 2) and Quinazolinone (Ring 1) Substitutions on Antibacterial Activity against S. aureus

This interactive table presents the Minimum Inhibitory Concentration (MIC) in µg/mL for various substitutions on the quinazolinone scaffold.

Compound IDRing 1 Substituent (Position 3)Ring 2 Substituent (2-Phenyl)MIC (µg/mL) vs. S. aureus
14-Nitrophenyl3-Hydroxyphenyl2
24-Fluorophenyl3-Hydroxyphenyl2
34-Cyanophenyl3-Hydroxyphenyl2
44-NitrophenylPhenyl>16
54-Nitrophenyl3-Carboxyphenyl1
64-Cyanophenyl3-Aminophenyl8
74-Nitrophenyl2-Hydroxyphenyl2
84-Nitrophenyl4-Hydroxyphenyl>16
94-Cyanophenyl3-Carbamoylphenyl0.5

Data sourced from studies on related quinazolinone antibacterials. acs.org

Table 2: SAR of 6-Methyl-3-phenyl-4(3H)-quinazolinone Analogues for Antimicrobial Activity

This interactive table shows the Minimum Inhibitory Concentration (MIC) in µg/mL for various 6-methyl substituted analogues against different microbial strains.

Compound IDModificationMIC vs. B. subtilis (µg/mL)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
102-(4-chlorobenzylidene)hydrazinyl128>25664
112-(4-methoxybenzylidene)hydrazinyl12812864
122-(4-nitrobenzylidene)hydrazinyl>256>25664
132-(3,4,5-trimethoxybenzylidene)hydrazinyl>256>25632
142-(furan-2-ylmethylene)hydrazinyl12812832

Data is illustrative of the effects of substitutions on a methylated quinazolinone core. tandfonline.com

Computational Chemistry and in Silico Investigations of 7 Methyl 2 Phenylquinazolin 4 3h One and Its Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins and enzymes.

Molecular docking studies on quinazolinone derivatives have successfully predicted their binding modes within the active sites of various enzymes, identifying key amino acid residues crucial for interaction. nih.gov For instance, docking analyses of quinazolin-4(3H)-one analogues with Epidermal Growth Factor Receptor (EGFR) kinase revealed interactions involving conventional hydrogen bonds with residues like Met793 and Thr790. nih.gov Additional stability is often provided by van der Waals forces and pi-alkyl interactions with residues such as Val726, Ala743, and Leu844. nih.gov

Similarly, when docked against Cyclin-Dependent Kinase 2 (CDK2), quinazolinone compounds have been shown to form hydrogen bonds with Asp86 and pi-pi stacking interactions with His84. nih.gov In studies targeting Matrix Metalloproteinase-13 (MMP-13), a key enzyme in osteoarthritis, specific quinazolinone derivatives were found to form hydrogen bonds and electrostatic interactions with key residues including Ala238, Thr245, Thr247, and Met253. nih.gov The conformation of the molecule, such as a "U-shaped" versus an "S-shaped" conformation, can significantly impact its ability to fit within the active pocket of the target enzyme. nih.gov

These studies consistently highlight the importance of hydrogen bonding, hydrophobic interactions, and electrostatic forces in the binding of quinazolinone scaffolds to their biological targets. nih.govbohrium.com The specific residues involved vary depending on the target protein, but the quinazolinone core consistently serves as a robust scaffold for establishing these critical interactions.

Table 1: Predicted Interactions of Quinazolinone Analogues with Various Protein Targets

Compound Class Target Enzyme Key Interacting Residues Type of Interaction
Quinazolin-4(3H)-one derivatives EGFR Kinase Met793, Thr790, Lys745 Hydrogen bonds, Pi-cation
Quinazolin-4(3H)-one derivatives CDK2 Kinase Asp86, His84, Leu83 Hydrogen bonds, Pi-pi stacking
Quinazolin-4(3H)-one derivatives HER2 Kinase Met801, Leu800, Ser728 Hydrogen bonds, Pi-alkyl
Quinazolinone derivatives MMP-13 Ala238, Thr245, Met253 Hydrogen bonds, Electrostatic

This table is generated based on findings from multiple sources. nih.govnih.govnih.gov

Beyond predicting the binding pose, molecular docking provides an estimation of the binding affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.net These scores help in ranking potential inhibitors and prioritizing them for further study. For a series of quinazoline-morpholine hybrid compounds, the best-performing analogue showed excellent docking scores against VEGFR1 (-11.744 kcal/mol), VEGFR2 (-12.407 kcal/mol), and EGFR (-10.359 kcal/mol). nih.gov

In another study focusing on 6-bromo quinazoline (B50416) derivatives as potential anticancer agents targeting EGFR, the calculated binding energies for the most promising compounds were in the range of -5.3 to -6.7 kcal/mol. nih.gov Similarly, N-Methyl-2,3-disubstituted quinazolin-4-one derivatives targeting ACVR1 (ALK2) kinase and P38alpha Mitogen-activated protein kinase showed strong binding affinities, with the best compounds achieving scores of -8.223 kcal/mol and -7.19 kcal/mol, respectively. ijlpr.com These computational predictions of binding affinity are a critical step in structure-based drug design, allowing for the rational optimization of lead compounds. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights that are not accessible through classical molecular mechanics methods like docking. lu.se These calculations can elucidate the electronic structure, reactivity, and ionization behavior of quinazolinone derivatives.

Frontier Molecular Orbital (FMO) theory is used to describe chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For some quinazolinone derivatives, DFT analysis has shown that the HOMO is often located on the quinazolinone and phenyl rings, while the LUMO is distributed across the entire molecule. nih.gov The energy gap is a key indicator of kinetic stability; a compound with a larger energy gap is generally more stable and less reactive. nih.gov

Table 2: Representative Quantum Chemical Properties of Quinazolinone Analogues

Parameter Description Typical Finding for Quinazolinones
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. Orbitals often localized on the quinazolinone and phenyl rings. nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. Orbitals often delocalized across the molecule. nih.gov

The acid dissociation constant (pKa) is a measure of a molecule's acidity in a solution and determines its ionization state at a given pH. The ionization state is critical for a molecule's solubility, membrane permeability, and ability to interact with biological targets. Quantum mechanical methods, often combined with continuum solvation models like COSMO or SMD, can be used to predict pKa values. peerj.com

For quinazoline derivatives, which constitute a large class of compounds, experimental pKa values have been found to range from 2.40 to 8.98. researchgate.net Computational protocols using Density Functional Theory (DFT) have been developed to predict these values. Studies have shown that descriptors based on atomic charges can yield strong correlations with experimental pKa values, providing a reliable method for in silico prediction. researchgate.net Accurate pKa prediction is essential for understanding how a quinazolinone derivative will behave in a physiological environment. peerj.com

Conformational Analysis and Molecular Dynamics Simulations of Quinazolinone Derivatives

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to observe the persistence of key interactions. nih.gov

MD simulations performed on quinazolinone derivatives complexed with their target enzymes have been used to validate docking results. nih.gov For example, 10-nanosecond MD simulations of quinazolinone inhibitors bound to MMP-13 revealed that crucial hydrogen bonding interactions with residues like Ser250 and Gly248 were stable and enhanced over the course of the simulation. nih.gov Similarly, MD simulations of a quinazoline-morpholine hybrid bound to VEGFR1 and VEGFR2 showed that strong hydrogen bond interactions were maintained for over 90% of the simulation time, confirming the stability of the complex. nih.gov

Conformational analysis is also vital, as the three-dimensional shape of the molecule dictates its ability to bind to a target. Studies have shown that specific conformations, such as a "U-shaped" structure, are pivotal for the optimal binding of some quinazolinone derivatives into the active pocket of their target. nih.gov Molecules adopting a less favorable conformation, such as an "S-shape," may fail to bind effectively. nih.gov Therefore, both the inherent conformational preferences of the molecule and the stability of its interactions over time are critical determinants of its biological activity.

Synthetic Modifications and Novel Analogues Design for Enhanced Bioactivity

Scaffold Derivatization Strategies for Quinazolin-4(3H)-ones

The inherent reactivity of the quinazolin-4(3H)-one scaffold provides multiple avenues for chemical modification. These derivatization strategies are crucial for fine-tuning the physicochemical properties and biological activity of the parent compound.

Chemical Transformations at Existing Reactive Centers (e.g., Ester Hydrolysis, Hydrazide Formation)

One of the most straightforward and effective methods for modifying the quinazolin-4(3H)-one scaffold involves targeting existing reactive centers. A common approach begins with the introduction of an ester group, which can then be further transformed into a variety of functional groups. For instance, alkylation of 2-mercapto-quinazolin-4(3H)-ones with ethyl bromoacetate (B1195939) yields the corresponding ester derivatives. These esters can then undergo hydrolysis to the carboxylic acid or, more frequently, hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazides. nih.gov

The resulting hydrazides are versatile intermediates that can be reacted with a wide array of electrophiles to generate a library of novel analogues. For example, condensation with various aldehydes and ketones produces hydrazone derivatives, while reaction with isothiocyanates can yield thiosemicarbazides. These transformations allow for the introduction of diverse structural motifs, which can significantly impact the biological activity of the resulting compounds. A study on a series of quinazolin-4(3H)-one hydrazides demonstrated potent cytotoxicity against human cancer cell lines, with some analogues showing significantly greater activity than the parent ester compounds. nih.gov This highlights the importance of the hydrazide and subsequent hydrazone moieties in enhancing the anticancer potential of the quinazolinone scaffold.

To illustrate the potential outcomes of such modifications on a related scaffold, the following table presents data on the cytotoxicity of 2-mercapto-3-phenyl quinazolin-4(3H)-one esters and their corresponding hydrazides against MCF-7 and A2780 cancer cell lines. While not specific to the 7-methyl derivative, this data exemplifies the strategic advantage of hydrazide formation.

Table 1: Cytotoxicity of Quinazolin-4(3H)-one Esters and Hydrazides

Compound R X IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A2780
2a H OEt 1.89 ± 0.23 2.11 ± 0.19
3a H NHNH₂ 0.84 ± 0.09 3.00 ± 1.20
2b 6-F OEt 15.72 ± 0.07 10.23 ± 0.98
3b 6-F NHNH₂ 0.45 ± 0.04 0.54 ± 0.05
2c 6,8-di-F OEt 0.87 ± 0.09 0.98 ± 0.11
3c 6,8-di-F NHNH₂ 0.33 ± 0.03 0.41 ± 0.04
2d 6-Cl OEt 1.21 ± 0.14 1.54 ± 0.17
3d 6-Cl NHNH₂ 0.29 ± 0.03 0.38 ± 0.04

Data adapted from a study on 2-mercapto-3-phenyl quinazolin-4(3H)-one derivatives. The 'R' column indicates substitutions on the quinazolinone ring, and 'X' indicates the group at the end of the side chain.

Molecular Hybridization Approaches with Other Recognized Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. This approach aims to create novel compounds with enhanced affinity, improved selectivity, and the potential for dual-target activity. The 7-Methyl-2-phenylquinazolin-4(3H)-one scaffold is an ideal candidate for molecular hybridization due to its synthetic tractability and established biological relevance.

A variety of bioactive heterocycles have been successfully hybridized with the quinazolinone core. For example, the incorporation of a thiazole (B1198619) moiety has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines. mdpi.com Similarly, the fusion of quinazolinone with benzofuran (B130515) and imidazolium (B1220033) salt motifs has produced hybrids with pronounced antimicrobial and cytotoxic activities. nih.gov Another successful hybridization strategy involves linking the quinazolinone scaffold to a 1,2,3-triazole ring, often synthesized via "click chemistry." This approach has led to the development of potent anticancer agents. eurekaselect.com

The rationale behind molecular hybridization is that the resulting hybrid molecule may interact with multiple biological targets or exhibit a synergistic effect that is greater than the sum of its individual components. For instance, a quinazolinone-thiazole hybrid might retain the anticancer properties of the quinazolinone core while gaining additional activity from the thiazole ring, which is also a known pharmacophore in many anticancer drugs.

The following table showcases examples of quinazolinone hybrids and their reported biological activities, demonstrating the versatility of this approach.

Table 2: Examples of Bioactive Quinazolinone Hybrids

Hybrid Scaffold Bioactive Moiety Reported Biological Activity
Quinazolinone-Thiazole Thiazole Cytotoxicity against cancer cell lines
Quinazolinone-Benzofuran-Imidazolium Benzofuran, Imidazolium salt Cytotoxicity and antimicrobial activity
Quinazolinone-1,2,3-Triazole 1,2,3-Triazole Anticancer activity
Quinazolinone-Indole Indole Antimicrobial activity
Quinazolinone-Pyrazoline Pyrazoline Antimicrobial activity

This table provides a conceptual overview of hybridization strategies applicable to the this compound scaffold.

Rational Design Principles Based on Comprehensive SAR and Computational Findings

The development of novel and potent analogues of this compound is increasingly guided by rational design principles, which are informed by comprehensive Structure-Activity Relationship (SAR) studies and computational modeling.

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For the broader class of quinazolin-4(3H)-ones, SAR studies have revealed several key insights. For instance, the nature and position of substituents on the 2-phenyl ring can have a profound impact on activity. Electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. Similarly, substitutions on the quinazolinone ring system itself, including at the 7-position methyl group, can be explored to optimize activity and selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in modern drug design. researchgate.netresearchgate.net These techniques allow researchers to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor, at the atomic level. For example, molecular docking can be used to screen a virtual library of this compound analogues against a known cancer target, such as a protein kinase. nih.govnih.gov The results of these simulations can help prioritize which compounds to synthesize and test experimentally, thereby saving time and resources.

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues. nih.gov By identifying potential liabilities early in the design process, such as poor oral bioavailability or a high likelihood of metabolic instability, researchers can focus their efforts on designing compounds with more favorable drug-like properties.

The rational design cycle for developing novel this compound analogues typically involves the following steps:

Identification of a lead compound and a biological target.

SAR studies to understand the key structural requirements for activity.

Computational modeling to guide the design of new analogues with improved binding affinity and selectivity.

Synthesis of the designed compounds.

Biological evaluation to determine their activity and properties.

Iteration of the design-synthesis-testing cycle to further optimize the lead compound.

By integrating these rational design principles, researchers can more efficiently navigate the complex landscape of drug discovery and develop novel this compound analogues with enhanced therapeutic potential.

Future Research Directions and Therapeutic Prospects for 7 Methyl 2 Phenylquinazolin 4 3h One Research

Exploration of Novel Biological Targets for Quinazolin-4(3H)-one Derivatives

The therapeutic versatility of the quinazolin-4(3H)-one core stems from its ability to interact with a wide array of biological targets. nih.gov Future research should systematically explore novel targets for derivatives of 7-Methyl-2-phenylquinazolin-4(3H)-one to uncover new therapeutic applications.

Key Research Areas:

Oncology: Quinazolinone derivatives have shown significant potential as anticancer agents. mdpi.comnih.gov Research has identified them as potent inhibitors of various protein kinases crucial for cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govjst.go.jp A notable area of interest is the deubiquitinase USP7, an emerging target in cancer therapy, where quinazolin-4(3H)-one derivatives have been identified as promising inhibitors. nih.gov Further studies could investigate the efficacy of this compound analogs against these and other kinases or oncoproteins.

Neurodegenerative Diseases: Some derivatives have been evaluated for their potential in treating Alzheimer's Disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This opens an avenue for designing specific this compound derivatives that can cross the blood-brain barrier and modulate targets relevant to neurodegeneration.

Infectious Diseases: The quinazolinone scaffold has demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, antiviral, and antimalarial properties. nih.govresearchgate.netresearchgate.netmdpi.com For instance, certain derivatives are effective against Mycobacterium tuberculosis and show potential in combating drug-resistant strains. nih.gov Future work could focus on screening this compound derivatives against a panel of clinically relevant pathogens to identify new anti-infective agents.

Development of Advanced and Efficient Synthetic Methodologies

The synthesis of quinazolin-4(3H)-ones has evolved significantly, with numerous methods available. rsc.org However, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a priority for advancing the drug discovery process for compounds like this compound.

Promising Synthetic Strategies:

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Methodologies using water as a solvent, employing catalyst- and solvent-free conditions, or utilizing microwave irradiation offer greener alternatives to traditional methods. mdpi.comrsc.orgrsc.org For example, catalyst-free, one-pot multicomponent reactions involving isatoic anhydride (B1165640) and an amine have been developed for efficient synthesis. rsc.org Another sustainable approach involves using H₂O₂ as a green oxidant. acs.org

Novel Catalytic Systems: The use of various catalysts, including palladium, copper, and iron, has facilitated the synthesis of complex quinazolinone derivatives. mdpi.comnih.gov Research into metal-free oxidative methodologies also shows promise for creating these scaffolds. mdpi.com Future efforts could focus on developing novel catalytic systems that allow for precise control over the substitution patterns on the this compound core, enabling the creation of diverse chemical libraries for biological screening.

One-Pot and Tandem Reactions: One-pot and tandem (or cascade) reactions that allow for the construction of complex molecules from simple starting materials in a single operation are highly desirable. mdpi.comrsc.org These methods reduce waste, save time, and often improve yields. Applying these strategies to the synthesis of this compound derivatives could significantly accelerate the drug discovery pipeline. nih.gov

Integration of Multi-Omics Data in the Drug Discovery Pipeline

The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing drug discovery by providing a holistic understanding of biological systems. frontlinegenomics.comnih.gov Applying this approach to the study of this compound can accelerate target identification, elucidate mechanisms of action, and identify predictive biomarkers.

Applications in Quinazolinone Research:

Target Identification and Validation: By analyzing changes across multiple omics layers in response to treatment with a quinazolinone derivative, researchers can identify and validate novel drug targets. mdpi.com This approach moves beyond a single-target focus to reveal the broader network of pathways affected by the compound.

Mechanism of Action Studies: Multi-omics can provide a detailed picture of the cellular response to a drug, helping to unravel its mechanism of action. nih.gov For example, proteomic and transcriptomic profiling can reveal which signaling pathways are modulated by this compound, offering insights into both on-target and potential off-target effects.

Biomarker Discovery: Integrating omics data can help identify biomarkers that predict a patient's response to a quinazolinone-based therapy. frontlinegenomics.com This is crucial for developing personalized medicine strategies and designing more effective clinical trials.

Addressing Challenges in the Development of Quinazolin-4(3H)-one-Based Agents

Despite their therapeutic promise, the development of quinazolin-4(3H)-one-based agents faces several challenges that must be addressed in future research.

Key Developmental Hurdles:

Pharmacokinetic Properties (ADME): Poor absorption, distribution, metabolism, and excretion (ADME) properties can limit the clinical viability of a drug candidate. Future medicinal chemistry efforts should focus on optimizing the structure of this compound to improve its drug-like properties, such as solubility and oral bioavailability.

Selectivity and Off-Target Effects: As many quinazolinones target kinases, achieving high selectivity can be challenging due to the conserved nature of the ATP-binding site. A lack of selectivity can lead to off-target effects and toxicity. Future design strategies should aim to develop derivatives that bind to unique regions of the target protein to enhance selectivity.

Drug Resistance: As with many targeted therapies, particularly in oncology, the development of drug resistance is a significant concern. Research should proactively investigate potential resistance mechanisms to this compound-based drugs and co-develop strategies to overcome them, such as combination therapies.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 7-Methyl-2-phenylquinazolin-4(3H)-one, and how can reaction parameters be optimized?

  • Answer : The compound is typically synthesized via condensation reactions. For example, 3-amino-2-phenylquinazolin-4(3H)-one can be refluxed with substituted aldehydes in ethanol under mildly acidic conditions (acetic acid, pH 4–4.5) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (60+ minutes), and temperature (reflux at ~80°C). Post-synthesis purification via flash chromatography (e.g., ethyl acetate/petroleum ether mixtures) improves yield and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.6 ppm) and carbonyl groups (δ ~162 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ 249.0791) .
  • IR Spectroscopy : Detects C=O (1671 cm⁻¹) and C=N (1598 cm⁻¹) stretches .
  • Melting Point Analysis : Validates purity (e.g., 145°C for derivatives) .

Q. How are quinazolinone derivatives typically evaluated for antimicrobial activity?

  • Answer : Standardized agar diffusion or broth microdilution assays are used. For example, compounds are tested against bacterial/fungal strains (e.g., S. aureus, E. coli) at varying concentrations (10–100 µg/mL). Activity is quantified via inhibition zone measurements or minimum inhibitory concentration (MIC) values .

Advanced Research Questions

Q. How can structural modifications of the quinazolinone core enhance target specificity in neurological disorders like Alzheimer’s disease?

  • Answer : Substituents such as amino acids or dipeptides are introduced to improve blood-brain barrier penetration. For instance, 6,7-dimethoxyquinazolin-4(3H)-one derivatives with glycine residues showed anticholinesterase activity (IC₅₀ ~5 µM) via Ellman’s assay and reduced β-amyloid aggregation in spectrophotometric assays . Rational design focuses on electron-donating groups (e.g., methoxy) to enhance binding to acetylcholinesterase active sites.

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

  • Answer :

  • Comparative Studies : Replicate assays under standardized conditions (e.g., pH, solvent controls) to isolate substituent effects. For example, 3-methyl-2-phenyl derivatives showed variable antioxidant activity (P<0.5) depending on para-substituents (e.g., chloro vs. fluoro) .
  • Statistical Validation : Use ANOVA or Student’s t-test to confirm significance (P<0.05) across triplicate experiments .
  • Computational Modeling : Dock derivatives into target protein structures (e.g., β-amyloid) to predict binding affinities and guide SAR .

Q. How can crystallographic data inform the design of quinazolinone derivatives with improved stability?

  • Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the quinazolinone lattice. For example, the 2-methyl-2-phenyl derivative forms a triclinic crystal system (space group P-1) with C-H···O bonds critical for thermal stability . Modifying substituents (e.g., nitro groups) can alter packing efficiency and melting points .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of quinazolinone antioxidants?

  • Answer :

  • Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups at the 6/7 positions.
  • DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀ values) and correlate with Hammett σ constants to assess electronic effects .
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict activity trends .

Methodological Notes

  • Synthesis : Prioritize reflux conditions with catalytic acetic acid to minimize side reactions .
  • Purification : Gradient elution in flash chromatography (e.g., 1:4 ethyl acetate/petroleum ether) enhances separation of polar byproducts .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants, donepezil for anticholinesterase tests) to validate results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.